JWH 122 N-(4-pentenyl) analog
Overview
Description
JWH 122 N-(4-pentenyl) analog is a synthetic cannabinoid (CB) that displays high affinities for both the central CB 1 receptor (K i = 0.69 nM) and the peripheral CB 2 receptor (K i = 1.2 nM) . It is structurally related to JWH 122, differing only by the presence of a terminal double bond on the acyl chain .
Molecular Structure Analysis
The molecular formula of JWH 122 N-(4-pentenyl) analog is C25H23NO . It has an average mass of 353.456 Da and a monoisotopic mass of 353.177979 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 558.8±38.0 °C at 760 mmHg, and a flash point of 291.8±26.8 °C . It has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Scientific Research Applications
Metabolism Studies : JWH-122 has been studied for its in vitro and in vivo metabolism. It undergoes hydroxylation on the naphthalene and/or indole moiety, with possible dehydrogenation or cleavage of the N-pentyl side chain. Dihydrodiol metabolites via epoxide formation on the naphthalene moiety are also formed. These metabolites are excreted conjugated as glucuronide or sulfate (De Brabanter et al., 2013).
Differentiation from Other Compounds : Studies have been conducted to distinguish JWH-122 intake from other synthetic cannabinoids like MAM-2201. The relative concentrations of specific hydroxylated metabolites of JWH-122 can help in this differentiation (Jang et al., 2014).
Detection in Herbal Products : JWH-122 has been identified and quantified in unregulated herbal products. Advanced analytical techniques such as LC–MS and GC–MS are used for detection, helping in the surveillance of illegal drug use (Nakajima et al., 2012).
Pharmacological Effects : Observational studies on synthetic cannabinoids like JWH-122 have been conducted to evaluate their acute pharmacological effects on humans. These studies are crucial for understanding the health risk profile of these substances (Martínez et al., 2021).
Analytical Method Development : Methods using liquid chromatography-tandem mass spectrometry have been developed for the determination of JWH-122 and its metabolites in various samples, enhancing the ability to detect and analyze these substances in forensic cases (Berg et al., 2016).
Impact of Halogenation on Metabolism : The impact of ω-halogenation (fluoro, chloro, bromo, and iodo) on the metabolism and hepatic clearance of JWH-122 has been investigated. This research helps in understanding the toxicokinetic profiles of these modified compounds (Davidsen et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(4-methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h3,5-8,10-15,17H,1,4,9,16H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCMNJZLRNCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017184 | |
Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RH1D2HW5SY | |
CAS RN |
1445577-68-3 | |
Record name | (4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-METHYLNAPHTHALEN-1-YL)(1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)METHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH1D2HW5SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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